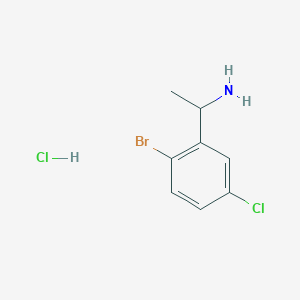
1-(2-Bromo-5-chlorophenyl)-ethylamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-5-chlorophenyl)ethanone”, a related compound, has been reported . It has a molecular formula of C8H6BrClO and a molecular weight of 233.49 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromo-5-chlorophenyl)ethanone”, a related compound, include a molecular weight of 233.49 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 293.4±30.0 °C at 760 mmHg, and a flash point of 131.2±24.6 °C .
Aplicaciones Científicas De Investigación
Metabolism Studies
- The compound has been studied for its metabolism in vivo. In research with rats, various metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, were identified. These findings indicate multiple metabolic pathways, including deamination leading to aldehyde metabolites and subsequent reduction or oxidation to alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Receptor Agonist Research
- It has been used in the discovery of nonpeptidic agonists for the urotensin-II receptor. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride showed significant selectivity and activity as a urotensin-II receptor agonist (Croston et al., 2002).
Enzymatic Resolution for Herbicide Synthesis
- The enzymatic resolution of (R,S)-1-(4-chlorophenyl)ethylamine using a lipase from Candida antarctica (Novozym 435) was studied for the synthesis of a novel triazolopyrimidine herbicide. This study highlights the potential of using such compounds in agricultural chemistry (Zhang et al., 2018).
Chemical Synthesis
- It has been involved in chemical synthesis processes, like the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, where it is used in reactions to form complex molecular structures (Achutha et al., 2017).
Catalyst Preparation
- 1-(4-chlorophenyl)ethylamine was also used in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, highlighting its role in facilitating complex chemical reactions (Facchetti et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCEQNUDZECER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


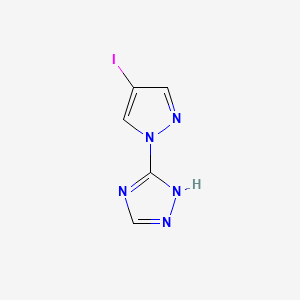
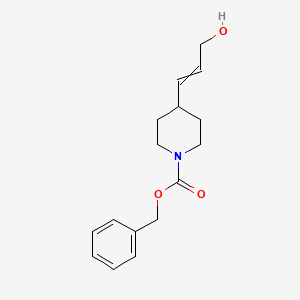
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)

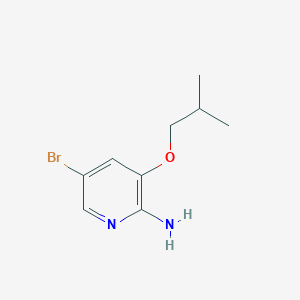
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)
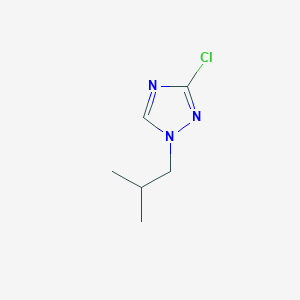
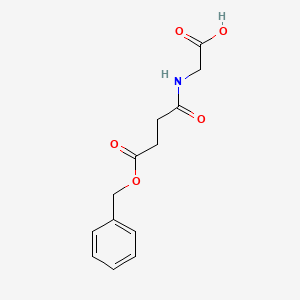
![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
